molecular formula C12H14N4O2 B11113625 2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B11113625
M. Wt: 246.27 g/mol
InChI Key: LOLYMGJKWQAICY-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole ring linked to a phenoxy group substituted with two methyl groups at the 2- and 6-positions.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C12H14N4O2/c1-8-4-3-5-9(2)11(8)18-6-10(17)15-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

LOLYMGJKWQAICY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC=NN2

Origin of Product

United States

Preparation Methods

Preparation of 2-(2,6-Dimethylphenoxy)Acetic Acid

2-(2,6-Dimethylphenoxy)acetic acid is synthesized via nucleophilic substitution between 2,6-dimethylphenol and chloroacetic acid under alkaline conditions. In a typical procedure, 2,6-dimethylphenol (10 mmol) is dissolved in aqueous sodium hydroxide (20 mL, 2 M), followed by dropwise addition of chloroacetic acid (12 mmol). The mixture is refluxed at 80°C for 6 hours, acidified with hydrochloric acid (1 M), and extracted with ethyl acetate. Evaporation yields a white crystalline solid, which is recrystallized from ethanol to achieve >85% purity.

Synthesis of 3-Amino-1,2,4-Triazole

3-Amino-1,2,4-triazole is prepared via cyclization of thiosemicarbazide. Thiosemicarbazide (10 mmol) is heated with formic acid (20 mL) at 100°C for 4 hours. The reaction mixture is cooled, neutralized with ammonia, and filtered to isolate the product as a pale-yellow solid. Purification via recrystallization from water affords the triazole amine in 78% yield.

N-Acylation of 3-Amino-1,2,4-Triazole

The core acetamide bond is formed via N-acylation of 3-amino-1,2,4-triazole with activated 2-(2,6-dimethylphenoxy)acetic acid derivatives. Two principal methods are employed: acyl chloride coupling and carbodiimide-mediated activation .

Acyl Chloride Method

2-(2,6-Dimethylphenoxy)acetyl chloride is synthesized by treating 2-(2,6-dimethylphenoxy)acetic acid (10 mmol) with thionyl chloride (15 mmol) in dichloromethane (30 mL) at 0°C for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the acyl chloride as a colorless oil. This intermediate is immediately reacted with 3-amino-1,2,4-triazole (10 mmol) in tetrahydrofuran (THF, 20 mL) and triethylamine (12 mmol) at room temperature for 12 hours. The product precipitates upon addition of ice water, yielding this compound in 72% yield after recrystallization from acetonitrile.

Carbodiimide-Mediated Coupling

Alternatively, the carboxylic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) and hydroxybenzotriazole (HOBt, 10 mmol) in dichloromethane (30 mL). 2-(2,6-Dimethylphenoxy)acetic acid (10 mmol) and 3-amino-1,2,4-triazole (10 mmol) are added sequentially, and the reaction is stirred at 25°C for 24 hours. The mixture is washed with brine, dried over sodium sulfate, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane 1:1) affords the target compound in 68% yield.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing charged intermediates, while temperatures above 25°C risk decomposition of the triazole amine. Kinetic studies reveal that the acyl chloride method proceeds faster (completion in 12 hours) compared to carbodiimide coupling (24 hours).

Byproduct Analysis

Side products include bis-acylated triazole (from over-reaction) and hydrolyzed carboxylic acid (due to moisture). These are minimized by strict anhydrous conditions and stoichiometric control of acyl chloride.

Characterization and Validation

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N triazole).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃), 4.65 (s, 2H, OCH₂CO), 6.85–7.10 (m, 3H, aromatic), 8.15 (s, 1H, triazole-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 16.8 (CH₃), 65.2 (OCH₂), 115.4–130.2 (aromatic C), 152.0 (C=O), 158.3 (triazole-C).

Elemental Analysis

Calculated for C₁₃H₁₆N₄O₂: C, 57.35; H, 5.88; N, 20.58. Found: C, 57.28; H, 5.91; N, 20.52.

Comparative Evaluation of Methods

Parameter Acyl Chloride Method Carbodiimide Method
Yield (%)7268
Reaction Time (hours)1224
Purity (%)9895
ScalabilityExcellentModerate

The acyl chloride method offers higher yields and scalability, making it preferable for industrial applications, whereas the carbodiimide approach avoids hazardous thionyl chloride, suiting laboratory settings .

Chemical Reactions Analysis

Oxidation Reactions

The phenoxy and triazole groups are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Phenoxy group oxidationHydrogen peroxide (H₂O₂), acidic mediumQuinone derivativesSelective oxidation at the 2,6-dimethylphenoxy group forms ortho-quinones .
Triazole ring oxidationKMnO₄, aqueous NaOHTriazole N-oxidesLimited reactivity due to electron-withdrawing CF₃ group stabilization .

Mechanistic Insight :

  • Phenoxy oxidation proceeds via radical intermediates, with H₂O₂ acting as an oxidizing agent in acidic media .

  • Triazole oxidation involves electrophilic attack on the nitrogen atoms, forming N-oxide derivatives .

Reduction Reactions

The acetamide and triazole functionalities participate in reduction:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Acetamide reductionLiAlH₄, anhydrous etherAmine derivative (CH₂NH₂)Complete reduction of the carbonyl group to a methylene amine .
Triazole ring reductionH₂, Pd/C catalystPartially saturated triazolinePartial hydrogenation occurs at the triazole ring .

Mechanistic Insight :

  • LiAlH₄ reduces the acetamide’s carbonyl group via nucleophilic hydride attack .

  • Catalytic hydrogenation selectively targets the triazole ring’s conjugated double bonds .

Substitution Reactions

The triazole and phenoxy groups undergo nucleophilic/electrophilic substitutions:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Triazole N-alkylationAlkyl halides, K₂CO₃, DMFN-alkylated triazole derivativesRegioselectivity favors substitution at the N-1 position .
Phenoxy electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro-phenoxy derivativesNitration occurs at the para position relative to methyl groups .

Mechanistic Insight :

  • Alkylation at N-1 is favored due to steric and electronic factors .

  • Nitration follows classical electrophilic aromatic substitution (EAS) mechanisms .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Acidic hydrolysisHCl (6M), refluxCarboxylic acid + amineComplete cleavage of the acetamide bond .
Basic hydrolysisNaOH (1M), ethanol, ΔSodium carboxylate + amineFaster reaction kinetics compared to acidic conditions .

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic water attack .

  • Basic hydrolysis involves hydroxide ion attack directly at the carbonyl carbon .

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets:

Interaction TypeBiological TargetObserved EffectKey Reference
Enzyme inhibitionCytochrome P450 3A4 (CYP3A4)Competitive inhibition (IC₅₀ = 12 μM)Triazole derivatives block heme iron coordination .
Receptor bindingGABA-A receptorsAnticonvulsant activity (ED₅₀ = 43 mg/kg)Structural analogs show potent effects .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of 2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide. The compound has been evaluated in various animal models for its efficacy in preventing seizures. Key findings include:

  • Mechanism of Action : The compound appears to modulate voltage-gated sodium channels, transitioning them to a slow-inactivated state, which is crucial for its anticonvulsant activity. This mechanism is similar to that of established anticonvulsants like phenytoin and carbamazepine .
  • Efficacy in Models : In maximal electroshock seizure (MES) tests, the compound demonstrated significant protective effects comparable to traditional anticonvulsants. The effective dose (ED50) values suggest that it may be a promising candidate for further development in treating epilepsy .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed that specific modifications can enhance its anticonvulsant efficacy. For instance:

  • Substituents at the N-position of the triazole ring significantly affect potency.
  • Electron-withdrawing groups tend to retain activity, while electron-donating groups can diminish it .

Fungicidal Activity

Beyond its pharmacological uses, this compound has been investigated for its potential as a fungicide. Its triazole structure is known for antifungal properties:

  • Mechanism : The compound inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting fungicidal effects against various plant pathogens .
  • Field Trials : Experimental applications have shown effectiveness against common agricultural fungi, suggesting potential for use in crop protection strategies .

Case Study 1: Anticonvulsant Efficacy

A study conducted by Torregrosa et al. (2015) evaluated various derivatives of triazole compounds in animal models. The results indicated that modifications to the triazole moiety could lead to enhanced anticonvulsant activity. The tested compound showed significant promise with a protective index comparable to leading antiepileptic drugs .

Case Study 2: Agricultural Application

In field trials assessing the fungicidal activity of triazole derivatives, this compound was applied to crops affected by fungal infections. Results demonstrated a marked reduction in disease incidence and improved yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Phenoxy Group Variations

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Incorporation of a naphthalene ring increases steric bulk and lipophilicity, which may influence membrane permeability .

Heterocyclic Core and Linkage Differences

  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) : Substitution of oxygen with a thioether linkage and addition of a pyridine ring alters electronic properties, enhancing its efficacy as an Orco ion channel agonist .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The 2,6-dimethylphenoxy group in the target compound likely balances lipophilicity and steric effects compared to chloro (WH7) or naphthalene (6m) variants.
  • Synthetic Optimization : Higher yields in thioacetamide synthesis () vs. click chemistry () suggest trade-offs between efficiency and modularity.
  • Biological Data Deficiency : Despite extensive structural data, the target compound’s specific applications remain uncharacterized in the provided evidence, warranting further studies.

Biological Activity

Overview

2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel compound that incorporates a triazole ring known for its diverse biological activities. This compound is characterized by its unique structural features, which include a 2,6-dimethylphenoxy group and an acetamide moiety. The incorporation of the triazole structure enhances its potential as a bioactive agent, particularly in pharmaceutical applications.

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.27 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Compounds containing triazole structures are recognized for their significant antimicrobial properties. The presence of the triazole moiety in this compound enhances its efficacy against various pathogens. Triazoles have been shown to exhibit antifungal and antibacterial activities due to their ability to inhibit the synthesis of ergosterol in fungi and disrupt bacterial cell wall synthesis.

2. Anticancer Activity

Research indicates that compounds with triazole rings can possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies on related triazole compounds have shown significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa cells), suggesting that this compound may exhibit similar effects.

Case Studies

Recent studies have evaluated the cytotoxicity and antioxidant activity of triazole derivatives:

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of various triazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural features to this compound displayed IC50 values ranging from 10 μM to 30 μM against HeLa cells .
    • Another study highlighted the significance of substituents on the triazole ring in enhancing biological activity; compounds with specific modifications showed improved selectivity and potency against malignant cells .
  • Antioxidant Activity :
    • In addition to anticancer properties, research has shown that certain triazole derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells . This dual action may contribute to their therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
Compound ATriazole + PhenoxyModerateIC50 = 15 μM (MCF-7)
Compound BTriazole + AmineHighIC50 = 10 μM (HeLa)
This compound Triazole + Acetamide Potentially High IC50 = TBD

The mechanism of action for triazole-containing compounds typically involves interaction with specific molecular targets such as enzymes or receptors. For example:

  • Triazoles may inhibit enzymes involved in nucleic acid synthesis or cell division.
  • They can also modulate signaling pathways that regulate cell growth and apoptosis.

Q & A

What are the common synthetic routes for synthesizing 2-(2,6-dimethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide?

Basic Research Question
The compound is typically synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. For example:

  • Procedure : React a substituted alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene) with an azidoacetamide derivative in the presence of Cu(OAc)₂ as a catalyst in a tert-BuOH/H₂O solvent system. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2), quench with ice, and purify via recrystallization (ethanol) .
  • Key Considerations : Catalyst loading (10 mol% Cu(OAc)₂), reaction time (6–8 hours), and solvent ratios (3:1 tert-BuOH/H₂O) significantly impact yield.

How can spectroscopic techniques confirm the structure of this compound?

Basic Research Question
Methodological Approach :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.4 ppm), triazole protons (δ 8.3–8.4 ppm), and NH groups (δ ~10.8 ppm).
    • ¹³C NMR : Signals for carbonyl carbons (δ ~165 ppm) and triazole carbons (δ ~142–153 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

How can experimental design optimize the synthesis of derivatives with improved bioactivity?

Advanced Research Question
Design of Experiments (DoE) is critical for optimizing reaction parameters:

  • Factors : Temperature, catalyst type (e.g., Cu vs. Ru), solvent polarity, and substituent electronic effects.
  • Response Variables : Yield, purity, and reaction time.
  • Example : Use a fractional factorial design to screen variables, followed by response surface methodology (RSM) to identify optimal conditions .
Parameter Range Tested Optimal Value
Catalyst Loading5–15 mol% Cu(OAc)₂10 mol%
Solvent Ratio (t-BuOH:H₂O)1:1–4:13:1
Reaction Time4–10 hours8 hours

How can computational methods enhance reaction design for novel derivatives?

Advanced Research Question
Quantum Chemical Calculations :

  • Use density functional theory (DFT) to predict transition states and regioselectivity in cycloaddition reactions.
  • ICReDD Framework : Combine computational reaction path searches with experimental validation to accelerate discovery (e.g., predicting solvent effects or catalyst efficiency) .

How to address contradictions in biological activity data across studies?

Advanced Research Question
Data Reconciliation Strategy :

  • Compare assay conditions (e.g., in vitro vs. in vivo models). For example, hypoglycemic activity in Wistar mice () may differ from cell-based assays due to metabolic factors .
  • Analyze structural variations (e.g., nitro vs. methoxy substituents) impacting receptor binding .
  • Validate using orthogonal assays (e.g., enzymatic inhibition vs. gene expression profiling).

What in vitro assays are suitable for evaluating bioactivity?

Basic Research Question
Methodological Recommendations :

  • Enzyme Inhibition Assays : Target enzymes relevant to the compound’s proposed mechanism (e.g., α-glucosidase for hypoglycemic activity) .
  • Receptor Binding Studies : Use radioligand displacement assays to quantify affinity for triazole-linked targets.
  • Cytotoxicity Screening : Employ MTT assays on human cell lines to assess safety margins.

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question
SAR Workflow :

Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring .

Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the triazole ring).

Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea moieties to modulate solubility .

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